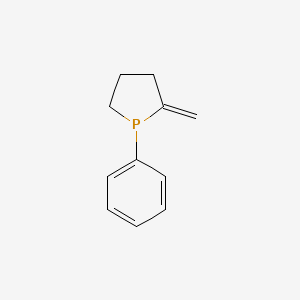

1-Phenyl-2-methylenephospholane

Description

1-Phenyl-2-methylenephospholane is a phosphorus-containing heterocyclic compound featuring a five-membered phospholane ring with a phenyl substituent at the 1-position and a methylene group at the 2-position.

Propriétés

Formule moléculaire |

C11H13P |

|---|---|

Poids moléculaire |

176.19 g/mol |

Nom IUPAC |

2-methylidene-1-phenylphospholane |

InChI |

InChI=1S/C11H13P/c1-10-6-5-9-12(10)11-7-3-2-4-8-11/h2-4,7-8H,1,5-6,9H2 |

Clé InChI |

FUZQAWSNCGYZIS-UHFFFAOYSA-N |

SMILES canonique |

C=C1CCCP1C2=CC=CC=C2 |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

(2-Hydroxybenzoylmethylene)triphenylphosphorane (C₂₆H₂₁O₂P)

Structural Differences :

- Core Framework: Unlike 1-phenyl-2-methylenephospholane’s phospholane ring, this compound contains a triphenylphosphoranylidene group bonded to a 2-hydroxyphenyl-substituted ethanone. The absence of a cyclic phosphorus structure distinguishes its steric and electronic properties.

- Substituents : The 2-hydroxyphenyl group introduces hydrogen-bonding capability and acidity, which are absent in 1-phenyl-2-methylenephospholane.

Data Table :

| Property | 1-Phenyl-2-methylenephospholane | (2-Hydroxybenzoylmethylene)triphenylphosphorane |

|---|---|---|

| Molecular Formula | Not explicitly provided | C₂₆H₂₁O₂P |

| Key Functional Groups | Phospholane ring, methylene | Triphenylphosphoranylidene, 2-hydroxyphenyl |

| Purity | Not specified | 98% |

| Applications | Catalysis, ligand design | Organic synthesis, ylide-mediated reactions |

1-Phenyl-2-aminopropane Derivatives

Structural and Functional Contrast :

- Chemical Class: These derivatives (e.g., 1-phenyl-1-chloro-2-methylaminopropane) belong to the amine family, lacking phosphorus. Their synthesis and reactivity focus on N-substitution and electrophilic reactions, diverging from the phosphorus-centered chemistry of 1-phenyl-2-methylenephospholane .

- Synthetic Relevance: The German Patent No. 819,400 describes methods for preparing 1-phenyl-2-aminopropane derivatives, highlighting their role in pharmaceutical intermediates (e.g., methamphetamine precursors). This contrasts with the organophosphorus applications of the target compound .

Data Table :

| Property | 1-Phenyl-2-methylenephospholane | 1-Phenyl-2-aminopropane Derivatives |

|---|---|---|

| Core Element | Phosphorus | Nitrogen (amine) |

| Reactivity Focus | Ylide formation, coordination | N-alkylation, salt formation |

| Industrial Relevance | Catalysis, materials science | Pharmaceuticals, illicit drug synthesis |

Key Research Findings and Implications

- Phosphorus Environment : The cyclic phospholane structure in 1-phenyl-2-methylenephospholane likely confers greater ring strain and electron density at phosphorus compared to acyclic analogs like (2-Hydroxybenzoylmethylene)triphenylphosphorane. This could enhance its utility in asymmetric catalysis or as a precursor to phosphorus-based polymers .

- Functional Group Synergy : The phenyl group in both compounds improves aromatic stabilization, but the hydroxy group in the triphenylphosphorane derivative introduces additional polarity and reactivity pathways absent in the phospholane .

- Divergent Applications : While phosphorus-ylides are pivotal in organic synthesis, amine derivatives are entrenched in medicinal chemistry, underscoring the importance of structural tailoring for target applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.